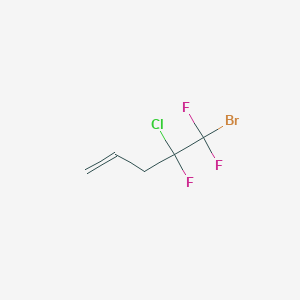
N~2~,N~2~-Dimethyl-6-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N~2~,N~2~-Dimethyl-6-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine” is a synthetic organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound features a nitrophenyl group and two dimethylamino groups, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N~2~,N~2~-Dimethyl-6-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine” typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Dimethylation: The final step involves the dimethylation of the amino groups using reagents such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
“N~2~,N~2~-Dimethyl-6-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine” can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a catalyst.
Substitution: The dimethylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted triazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of “N~2~,N~2~-Dimethyl-6-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine” depends on its specific application:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and inhibiting enzyme activity.
Receptor Binding: It may interact with biological receptors, modulating their activity and triggering downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N~2~,N~2~-Dimethyl-4-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine
- N~2~,N~2~-Dimethyl-6-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine
- N~2~,N~2~-Dimethyl-6-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine
Uniqueness
“N~2~,N~2~-Dimethyl-6-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine” is unique due to the specific positioning of the nitrophenyl group and the dimethylamino groups, which confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
89444-96-2 |
|---|---|
Fórmula molecular |
C11H12N6O2 |
Peso molecular |
260.25 g/mol |
Nombre IUPAC |
2-N,2-N-dimethyl-6-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C11H12N6O2/c1-16(2)11-14-9(13-10(12)15-11)7-4-3-5-8(6-7)17(18)19/h3-6H,1-2H3,(H2,12,13,14,15) |
Clave InChI |
FILBVTWXNNGPKK-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=NC(=NC(=N1)N)C2=CC(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


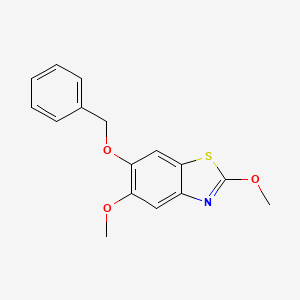


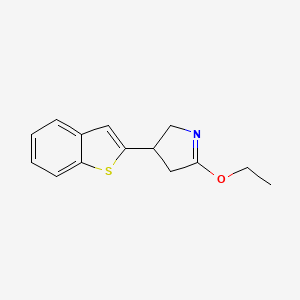
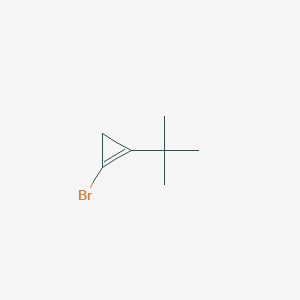

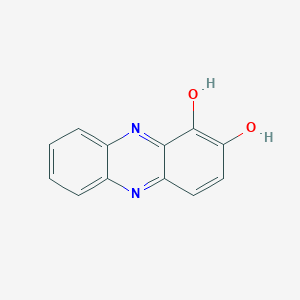
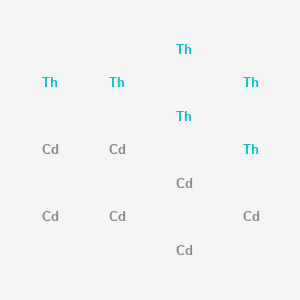
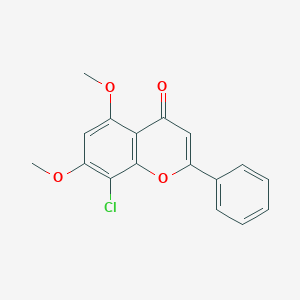
![N-[(1H-Benzimidazol-2-yl)methyl]-N'-(4-methoxyphenyl)thiourea](/img/structure/B14400138.png)
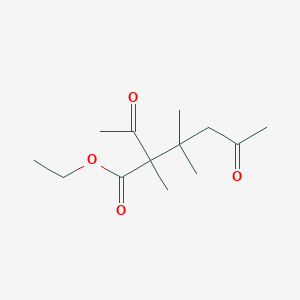
![1-[(Benzenesulfonyl)methyl]-2-fluoro-4-nitrobenzene](/img/structure/B14400148.png)
![2-[5-Acetyl-2-(dimethylamino)phenyl]cyclohexan-1-one](/img/structure/B14400155.png)
